Cas no 932-90-1 (Benzaldoxime)

Benzaldoxime structure
Benzaldoxime structure
Nome do Produto:Benzaldoxime
N.o CAS:932-90-1
MF:C7H7NO
MW:121.136581659317
MDL:MFCD00002119
CID:40315
PubChem ID:5324611

Benzaldoxime Propriedades químicas e físicas

Nomes e Identificadores

    • Benzaldoxime
    • Benzaldehyde oxime
    • Benzaldoxime, predominantly (E)-isomer
    • Benzaldehyde, oxime
    • (E)-Benzaldehyde oxime
    • (Z)-Benzaldehyde oxime
    • alpha-Benzaldoxime
    • BENZALDEHYDEOXIME
    • Benzaldehyde, oxime, (E)-
    • (E)-N-(phenylmethylidene)hydroxylamine
    • Z-Benzaldoxime
    • syn-Benzaldoxime
    • syn-Benzaldehyde oxime
    • benzaldoxim
    • Benzyldoxime
    • VTWKXBJHBHYJBI-VURMDHGXSA-N
    • VTWKXBJHBHYJBI-SOFGYWHQSA-N
    • e-phenylnitrone
    • alpha-Benzonoxime
    • trans-Benzaldoxime
    • Benz-anti-aldoxim
    • Benzaldehyde oxime (ACI)
    • Benzaloxime
    • Benzoxime
    • NSC 68362
    • α-Benzaldoxime
    • α-Benzyl monoxime
    • (NE)-N-benzylidenehydroxylamine
    • SCHEMBL220641
    • AKOS025310893
    • W-100245
    • MFCD00002119
    • AI3-10574
    • Benzaldoxime, (E)-
    • 622-31-1
    • 622-32-2
    • EINECS 213-261-2
    • UNII-TBP7JJ5HTH
    • B0011
    • 932-90-1
    • TBP7JJ5HTH
    • DTXSID201031547
    • (E)-Benzaldoxime
    • CHEMBL135583
    • (E)-N-benzylidene-hydroxylamine
    • n-(phenylmethylidene)hydroxylamine
    • NSC68362
    • CS-0034180
    • syn-Benzaldoxime, purum, >=97.0% (GC)
    • benzaldoxime,predominantly(e)-isomer
    • LS-13270
    • NSC-68362
    • TRANS-BENZALDEHYDE OXIME
    • AKOS000280503
    • PS-5120
    • BENZALDEHYDE, OXIME, (C(E))-
    • EN300-06119
    • (Z)-Benzaldehyde-oxime
    • MDL: MFCD00002119
    • Inchi: 1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H
    • Chave InChI: VTWKXBJHBHYJBI-UHFFFAOYSA-N
    • SMILES: ON=CC1C=CC=CC=1
    • BRN: 774138

Propriedades Computadas

  • Massa Exacta: 121.05300
  • Massa monoisotópica: 121.052764
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 95.1
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.9
  • Contagem de Tautomeros: 2
  • Superfície polar topológica: 32.6
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1,11 g/cm3
  • Ponto de Fusão: 30-33 ºC
  • Ponto de ebulição: 200°C at 760 mmHg
  • Ponto de Flash: 108 ºC
  • Índice de Refracção: 1.59-1.592
  • Solubilidade: methanol: 0.1 g/mL, clear
  • Coeficiente de partição da água: Slightly soluble in water. Soluble in ethanol and ether.
  • PSA: 32.59000
  • LogP: 1.49470
  • Solubilidade: Not determined
  • FEMA: 3184

Benzaldoxime Informações de segurança

Benzaldoxime Dados aduaneiros

  • CÓDIGO SH:29280090
  • Dados aduaneiros:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Benzaldoxime Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB112116-25 g
Benzaldoxime, predominantly (E)-isomer, 98%; .
932-90-1 98%
25 g
€42.00 2023-07-20
TRC
B183755-25g
Benzaldoxime
932-90-1
25g
$ 253.00 2023-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B11585-25g
Benzaldoxime
932-90-1 95%
25g
¥121.0 2022-10-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12053-100g
Benzaldoxime, predominantly (E)-isomer, 98%
932-90-1 98%
100g
¥914.00 2023-03-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B895833-25g
Benzaldoxime, predominantly (E)-isomer
932-90-1 95%
25g
¥180.00 2022-09-02
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB26712-25g
Benzaldoxime
932-90-1 97%
25g
289.00 2021-07-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B895833-100g
Benzaldoxime, predominantly (E)-isomer
932-90-1 95%
100g
¥466.00 2022-09-02
TRC
B183755-1g
Benzaldoxime
932-90-1
1g
$ 75.00 2023-04-19
TRC
B183755-10g
Benzaldoxime
932-90-1
10g
$ 155.00 2023-04-19
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB26712-1g
Benzaldoxime
932-90-1 97%
1g
0.00 2022-04-26

Benzaldoxime Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine
Referência
Highly Efficient and Catalytic Conversion of Aldoximes to Nitriles
Yang, Soon Ha; Chang, Sukbok, Organic Letters, 2001, 3(26), 4209-4211

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  rt → 0 °C; 20 min, 0 °C
1.2 < 0 °C; 2 h, cooled
Referência
Pyrimidine derivative kinase modulators and therapeutic use
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  N,O-Dimethylhydroxylamine hydrochloride Solvents: Methanol ;  rt; 30 min, rt; 1 h, 80 °C
Referência
Indazole compound and application thereof for preparing IDO inhibitor drug
, China, , ,

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Triethylamine Solvents: (Trifluoromethyl)benzene ;  5 min, rt
1.2 Reagents: Tempo ;  0.5 h, rt
Referência
Metal-Free 2,2,6,6-Tetramethylpiperidin-1-yloxy Radical (TEMPO) Catalyzed Aerobic Oxidation of Hydroxylamines and Alkoxyamines to Oximes and Oxime Ethers
Wertz, Sebastian; Studer, Armido, Helvetica Chimica Acta, 2012, 95(10), 1758-1772

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride ,  Ammonium chloride Solvents: Ethanol ,  Water ;  5 min, rt
1.2 5 min, rt; 15 min, rt
Referência
An unexpected formation of the novel 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton during the reaction of furfurylamine with maleimides and their bioprospection using a zebrafish embryo model
Puerto Galvis, Carlos E.; Kouznetsov, Vladimir V., Organic & Biomolecular Chemistry, 2013, 11(3), 407-411

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  8 h, rt
Referência
Preparation of thienopyridine-containing oxime derivatives as platelet aggregation inhibitors
, China, , ,

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  neutralized
1.2 1 h, rt
Referência
Biologically active hydroxymoyl chlorides as antifungal agents
Ismail, Tabasum; Shafi, Syed; Singh, Parvinder Pal; Qazi, Naveed Ahmed; Sawant, Sanghapal D.; et al, Indian Journal of Chemistry, 2008, (5), 740-747

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  rt → 0 °C; 20 min, 0 °C
1.2 < 0 °C; 2 h, cooled
Referência
Methods of using IGF1R and abl kinase modulators for the treatment of cancer, and use with other therapies
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  neutralized
1.2 1 h, rt
Referência
Synthesis and immunopotentiating activity of novel isoxazoline functionalized coumarins
Ismail, Tabasum; Shafi, Syed; Singh, Swarn; Sidiq, Tabasum; Khajuria, Anamika; et al, European Journal of Medicinal Chemistry, 2016, 123, 90-104

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Methanol ,  Water ;  rt; overnight, rt
Referência
Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label Peptides
Meadows, Margaret K.; Roesner, Emily K.; Lynch, Vincent M.; James, Tony D.; Anslyn, Eric V., Organic Letters, 2017, 19(12), 3179-3182

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  neutralized
1.2 20 °C; 1 h, rt
Referência
Synthesis and Characterization of para-Substituted N,N'-Dihydroxybenzamidines and Their Derivatives as Model Compounds for a Class of Prodrugs
Schwarz, Laura; Girreser, Ulrich; Clement, Bernd, European Journal of Organic Chemistry, 2014, 2014(9), 1961-1975

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  1 h, 60 °C
Referência
Synthesis of piperazinylalkylisoxazoline analogs and their binding affinities for dopamine receptor subtypes
Jung, Ji Young; Jung, Sun Ho; Koh, Hun Yeong; Pae, Ae Nim; Park, Woo-Kyu; et al, Bulletin of the Korean Chemical Society, 2006, 27(11), 1861-1864

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  neutralized, rt
1.2 Solvents: Ethanol ;  rt; 2 h, rt
Referência
Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity
Feng, Qiang ; Huang, Hai; Sun, Jianwei, Organic Letters, 2021, 23(7), 2431-2436

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  0 °C; 2 h, rt
Referência
Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride ;  10 min, 45 - 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Kneading ball-milling and stoichiometric melts for the quantitative derivatization of carbonyl compounds with gas-solid recovery
Mokhtari, Javad; Naimi-Jamal, Mohammad R.; Hamzeali, Hamideh; Dekamin, Mohammad G.; Kaupp, Gerd, ChemSusChem, 2009, 2(3), 248-254

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Ammonia ,  Hydrogen peroxide Catalysts: Lanthanate(11-), bis[eicosa-μ-oxoundecaoxo[μ11-[phosphato(3-)-κO:κO:κO:κO′:κO′:κ… Solvents: 1-Butanol ,  Water ;  6 h, rt
Referência
Highly selective and efficient Lewis acid-base catalysts based on lanthanide-containing polyoxometalates for oximation of aldehydes and ketones
Zhao, Shen; Huang, Lujiang; Song, Yu-Fei, European Journal of Inorganic Chemistry, 2013, 2013(10-11), 1659-1663

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  1 h, 0 °C
Referência
Preparation of carbamoylisoxazoles as caspase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Methanol ,  Water ;  2 h, rt
Referência
The Bioorthogonal Isonitrile-Chlorooxime Ligation
Schafer, Rebecca J. B.; Monaco, Mattia R.; Li, Mao; Tirla, Alina; Rivera-Fuentes, Pablo ; et al, Journal of the American Chemical Society, 2019, 141(47), 18644-18648

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Sodium acetate ,  Hydroxylamine-O-sulfonic acid Solvents: Ethanol ,  Water ;  30 min, rt
1.2 30 min, rt → reflux
Referência
Iron-Catalyzed Asymmetric Nitro-Mannich Reaction
Dudek, Agata; Mlynarski, Jacek, Journal of Organic Chemistry, 2017, 82(20), 11218-11224

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Acetone, oxime Solvents: Acetic acid
Referência
New oximation method for aldehydes and ketones
Juskowiak, Michal; Krzyzanowski, Piotr, Journal fuer Praktische Chemie (Leipzig), 1989, 331(5), 870-2

Benzaldoxime Raw materials

Benzaldoxime Preparation Products

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